4-(dimethylsulfamoyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with a dimethylsulfamoyl group and a pyrazolo[1,5-a]pyridin-3-ylmethyl moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrazolo[1,5-a]pyridine scaffold: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the benzamide moiety: This step often involves coupling reactions, such as amidation, where the benzamide group is introduced.
Introduction of the dimethylsulfamoyl group: This can be done through sulfonation reactions using dimethylsulfamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of certain diseases, including cancer, due to its ability to interfere with cellular pathways.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridin-6-one derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives: These compounds also exhibit biological activities and have been evaluated for their anticancer potential.
Uniqueness
4-(dimethylsulfamoyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide core with a dimethylsulfamoyl group and a pyrazolo[1,5-a]pyridin-3-ylmethyl moiety sets it apart from other similar compounds, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-20(2)25(23,24)15-8-6-13(7-9-15)17(22)18-11-14-12-19-21-10-4-3-5-16(14)21/h3-10,12H,11H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSKVUBXHIZTNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=C3C=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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